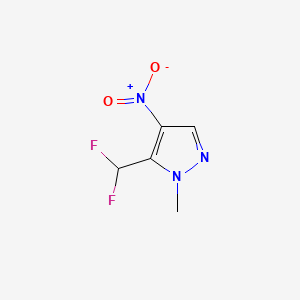![molecular formula C14H15F2N5O2S B10905346 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10905346.png)
3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a butylsulfanyl group, a difluoromethyl group, and a nitrophenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced through a nucleophilic substitution reaction using butylthiol and an appropriate leaving group.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a condensation reaction with an aldehyde or ketone derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Butylsulfanyl)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
- (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
Uniqueness
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is unique due to the presence of both the butylsulfanyl and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups with the triazole ring and nitrophenyl moiety enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H15F2N5O2S |
|---|---|
Molecular Weight |
355.37 g/mol |
IUPAC Name |
(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H15F2N5O2S/c1-2-3-8-24-14-19-18-13(12(15)16)20(14)17-9-10-4-6-11(7-5-10)21(22)23/h4-7,9,12H,2-3,8H2,1H3/b17-9+ |
InChI Key |
BXVYHDNXJZRWOH-RQZCQDPDSA-N |
Isomeric SMILES |
CCCCSC1=NN=C(N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(F)F |
Canonical SMILES |
CCCCSC1=NN=C(N1N=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


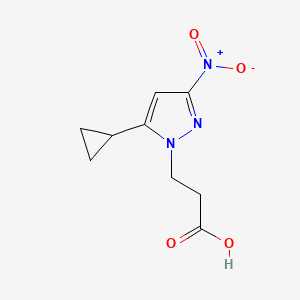
![methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate](/img/structure/B10905268.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905279.png)
![5-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905281.png)
![Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905285.png)
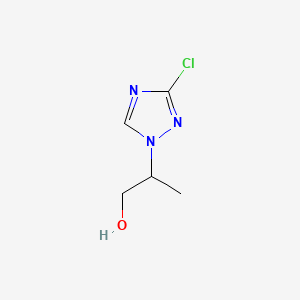
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide](/img/structure/B10905294.png)
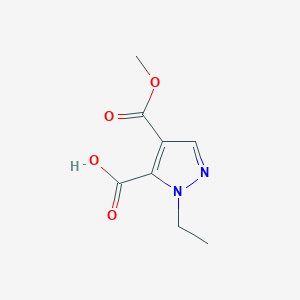
![N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B10905298.png)
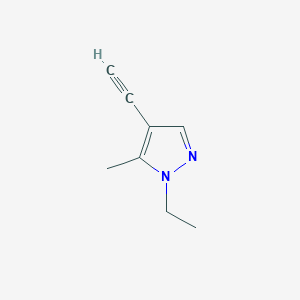
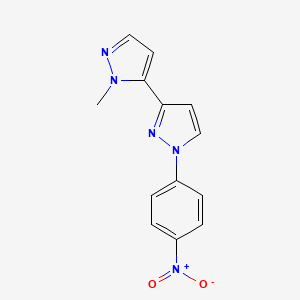
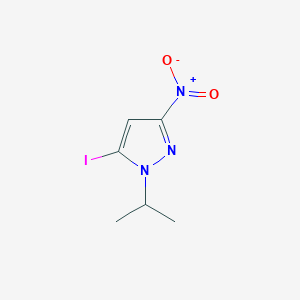
![methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905328.png)
